ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by:
- Position 1: Methyl group (1-methyl).
- Position 4: [3-(Trifluoromethyl)benzyl]amino substituent.
- Position 5: Ethyl carboxylate ester.
- Core structure: Pyrazolo[3,4-b]pyridine, a bicyclic scaffold with fused pyrazole and pyridine rings.
Properties
IUPAC Name |
ethyl 1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c1-3-27-17(26)14-9-23-16-13(10-24-25(16)2)15(14)22-8-11-5-4-6-12(7-11)18(19,20)21/h4-7,9-10H,3,8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNJXVFFIRHCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC(=CC=C3)C(F)(F)F)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a variety of biochemical pathways.
Biological Activity
Ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 692287-32-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : C18H17F3N4O2
- Molecular Weight : 378.35 g/mol
- Predicted Boiling Point : 459.9 ± 40.0 °C
- Density : 1.36 ± 0.1 g/cm³
- pKa : 5.02 ± 0.30
The pyrazolo[3,4-b]pyridine scaffold, which includes this compound, has been associated with several biological activities:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds with this scaffold have demonstrated significant inhibitory effects on CDK2 and CDK9, critical for cell cycle regulation and cancer progression. For instance, some derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating high potency .
- Antimicrobial and Antifungal Activities : Research has indicated that derivatives similar to this compound exhibit moderate antifungal activities against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .
Biological Activities
The compound has been investigated for a variety of biological activities:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-b]pyridines can inhibit tumor cell proliferation in various human cancer cell lines such as HeLa and A375. The antiproliferative effects are attributed to their ability to inhibit key enzymes involved in cancer cell growth .
- Anti-inflammatory Effects : Some derivatives have demonstrated potent anti-inflammatory properties by inhibiting COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activities, including antibacterial and antifungal effects, making it a candidate for further development in treating infections .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the synthesis and characterization of various pyrazolo[3,4-b]pyridine derivatives, showcasing their potential therapeutic applications across multiple disease models .
- Another investigation focused on the structure–activity relationships (SAR) of related compounds, revealing insights into how modifications can enhance biological efficacy .
Comparison with Similar Compounds
Substituent Variations at Position 4
The position 4 substituent critically influences bioactivity. Key analogs include:
Note: Log P and IC50 values are estimated based on structural analogs in cited studies.
Functional Group Modifications at Position 5
Replacing the ethyl ester with a carboxylic acid (e.g., via hydrolysis) increases hydrophilicity, altering pharmacokinetics:
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be modulated to improve yield?
The synthesis typically involves condensation of pyrazolo[3,4-b]pyridine precursors with substituted benzylamines. For example, ethyl 4-chloro-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate reacts with 3-(trifluoromethyl)benzylamine under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst . Microwave-assisted coupling (e.g., PdCl₂(dppf)·CH₂Cl₂-mediated Suzuki reactions) can enhance efficiency for introducing aryl/heteroaryl groups . Yield optimization strategies include:
- Adjusting TFA catalyst loading (e.g., 30 mol% for amine coupling) .
- Testing polar aprotic solvents (DMF, DME) for microwave reactions to reduce side-product formation .
- Purification via column chromatography or recrystallization from ethyl acetate/light petroleum ether .
Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
Key characterization methods include:
- ¹H/¹³C NMR : To verify substituent positions and amine proton environments (e.g., δ 4.21 ppm for ethyl ester protons, δ 11.01 ppm for NH groups) .
- IR spectroscopy : Confirms functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and NH/OH bonds (3240–2975 cm⁻¹) .
- Mass spectrometry (ES-MS) : Validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .
- Elemental analysis : Ensures purity (>95% C, H, N content) .
How does the 3-(trifluoromethyl)benzylamino moiety influence electronic and steric properties?
The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the pyridine ring and improving metabolic stability. Steric effects from the benzyl group can restrict rotational freedom, impacting binding to biological targets like Mycobacterium tuberculosis enzymes . Computational studies (DFT/B3LYP) show this group increases molecular polarity (dipole moment ~4.5 D) and reduces HOMO-LUMO gaps, influencing reactivity .
What strategies resolve contradictory bioactivity data across assay systems?
Discrepancies in IC₅₀ values (e.g., antileishmanial vs. antiviral assays) may arise from differences in cell permeability or assay pH. Mitigation strategies include:
- Cross-validating results using standardized protocols (e.g., identical MOI for viral assays) .
- Measuring log P to assess hydrophobicity-driven uptake variations .
- Testing stability under physiological conditions (e.g., PBS buffer at 37°C for 24 hours) to rule out compound degradation .
How can molecular docking and DFT calculations predict binding modes and reactivity?
- Docking : Use software like AutoDock Vina to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The trifluoromethyl group shows strong van der Waals interactions in hydrophobic pockets .
- DFT : CAM-B3LYP/6-311++G(d,p) calculations predict nucleophilic attack sites (e.g., C7 position in pyrazolo-pyridine core) and hyperpolarizability (β₀ ~1.2×10⁻³⁰ esu) for nonlinear optical applications .
What are key considerations for SAR studies on pyrazolo[3,4-b]pyridine derivatives?
- Substituent variation : Replace the trifluoromethyl group with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₂CF₃) to assess steric/electronic effects on activity .
- QSAR models : Use Hansch analysis to correlate log P and Sterimol parameters (e.g., B₂) with bioactivity. For antileishmanial derivatives, optimal log P ranges from 2.5–3.5 .
How should stability challenges during in vitro evaluation be addressed?
- Storage : Prepare 10 mM DMSO stock solutions, aliquot, and store at –20°C with ≤3 freeze-thaw cycles to prevent degradation .
- Buffer compatibility : Pre-test solubility in assay media (e.g., DMEM with 5% FBS) using dynamic light scattering (DLS) to detect aggregation .
What best practices compare in silico predictions with experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
